molecular formula C20H21Cl2F3N2O B2875268 2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride CAS No. 615571-23-8

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B2875268
CAS No.: 615571-23-8
M. Wt: 433.3 g/mol
InChI Key: YGCZZYKACZXKHK-AKXYIILFSA-N
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Description

Preparation Methods

The synthesis of SSR-504734 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core and the introduction of the trifluoromethyl group. The synthetic route typically involves the following steps:

Industrial production methods for SSR-504734 would involve scaling up these synthetic routes while ensuring high purity and yield. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

SSR-504734 undergoes various chemical reactions, including:

    Oxidation: SSR-504734 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of SSR-504734.

Scientific Research Applications

SSR-504734 has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

SSR-504734 exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells, thereby regulating glycine levels in the central nervous system. By inhibiting GlyT1, SSR-504734 increases the availability of glycine at the synaptic cleft, enhancing glycinergic neurotransmission .

The molecular targets of SSR-504734 include the glycine transporter 1 protein, and its mechanism involves binding to the transporter and blocking glycine reuptake. This leads to increased glycine levels, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and other glycine receptors .

Comparison with Similar Compounds

SSR-504734 is part of a class of compounds known as glycine transporter 1 inhibitors. Similar compounds include:

SSR-504734 is unique in its specific chemical structure and its reversible inhibition of glycine transporter 1. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

Overview

2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride, commonly known as SSR504734, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). This compound has garnered attention for its potential therapeutic applications in treating various neurological disorders, particularly schizophrenia. Its mechanism of action involves enhancing glutamatergic neurotransmission by increasing extracellular glycine levels, which subsequently influences dopaminergic activity in the brain.

SSR504734 functions primarily as a GlyT1 inhibitor , leading to increased glycine availability in the synaptic cleft. This increase enhances the activity of NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that SSR504734 can facilitate dopamine release in the nucleus accumbens when stimulated by the basolateral amygdala, suggesting its role in modulating reward pathways associated with dopamine-related disorders .

Dopaminergic Modulation

  • Study Findings : SSR504734 was shown to enhance dopamine release in response to electrical stimulation of the basolateral amygdala at specific frequencies (20 Hz and 40 Hz). This effect was dependent on glutamatergic tone, indicating that GlyT1 inhibition can significantly influence dopaminergic signaling in the brain .

Anticancer Activity

While SSR504734 is primarily studied for its effects on neurotransmission, some derivatives and related compounds have been evaluated for anticancer properties. For example, studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines, although direct evidence for SSR504734's anticancer activity remains limited .

Antifungal Activity

Research exploring structurally similar compounds has indicated potential antifungal properties against strains like Candida albicans. For instance, a related compound showed significant inhibitory effects on biofilm formation and viability of fluconazole-resistant strains. While SSR504734 itself has not been extensively studied for antifungal activity, its structural analogs suggest a possible avenue for future research in this area .

Comparative Biological Activity Table

Activity Type Compound Mechanism IC50/MIC Values References
GlyT1 InhibitionSSR504734Inhibition of glycine transporter type 1Not specified
Dopamine ReleaseSSR504734Enhanced glutamatergic toneNot specified
AnticancerRelated CompoundsCytotoxicity against cancer cell linesIC50 values vary
Antifungal2-Chloro-N-phenylacetamideDisruption of biofilm formationMIC: 128-256 µg/mL

Case Studies

Several studies have documented the effects of SSR504734 in animal models:

  • Dopaminergic Activity : In anesthetized rats, administration of SSR504734 resulted in increased extracellular glycine levels and enhanced dopamine release upon stimulation of the nucleus accumbens. This suggests a potential therapeutic role in conditions like schizophrenia where dopaminergic dysregulation is prevalent .
  • Behavioral Studies : Behavioral assays in rodent models have indicated that SSR504734 may improve cognitive deficits associated with schizophrenia by modulating glutamate and dopamine pathways, although further clinical studies are necessary to validate these findings in humans .

Properties

IUPAC Name

2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O.ClH/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16;/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27);1H/t16-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCZZYKACZXKHK-AKXYIILFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615571-23-8
Record name SSR-504734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615571238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SSR-504734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L297UZF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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